2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate
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Overview
Description
2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two 4-methoxyphenyl groups and one phenyl group attached to a pyrylium core, with a perchlorate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate typically involves the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of an acid catalyst to form the intermediate chalcone. This intermediate is then cyclized using a suitable reagent, such as perchloric acid, to yield the desired pyrylium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydropyrylium derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include various substituted pyrylium salts, quinone derivatives, and dihydropyrylium compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in photochemical studies.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate involves its interaction with various molecular targets and pathways The compound’s pyrylium core can participate in electron transfer processes, making it useful in photochemical applications
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)anthracene: Known for its use in phototransistors and organic electronics.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Studied for their antioxidant and antimicrobial potential.
Uniqueness
2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate stands out due to its unique pyrylium core, which imparts distinct photochemical properties and reactivity
Properties
IUPAC Name |
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21O3.ClHO4/c1-26-22-12-8-19(9-13-22)24-16-21(18-6-4-3-5-7-18)17-25(28-24)20-10-14-23(27-2)15-11-20;2-1(3,4)5/h3-17H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUXWKVZQIPOBA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=C(C=C3)OC)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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